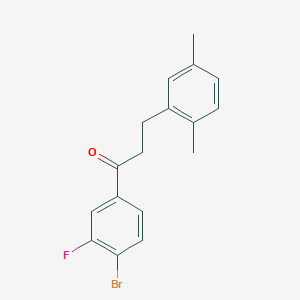

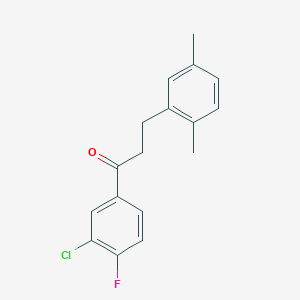

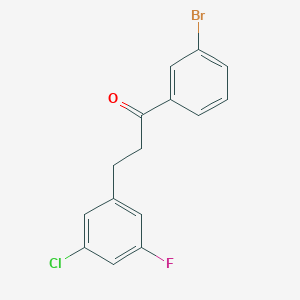

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the CAS Number: 898750-46-4. It has a linear formula of C15H11BrClFO . The compound has a molecular weight of 341.61 .

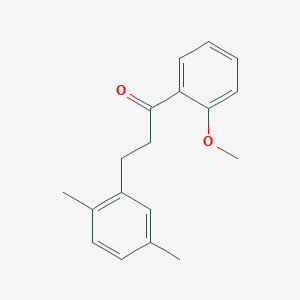

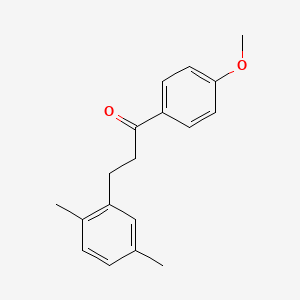

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)-1-propanone . The InChI code is 1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 .Applications De Recherche Scientifique

Synthesis of Antibacterial Compounds

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone: is a valuable intermediate in the synthesis of sulfonamide-based antibacterial drugs. These compounds have been used for decades to treat bacterial infections due to their ability to inhibit the growth and multiplication of bacteria .

Development of Antitumor Agents

The compound’s derivatives show promise in the development of antitumor agents. Sulfonamides, for instance, have shown extensive biological activities, including unique antitumor properties that are widely utilized in medicinal applications .

Antidiabetic Drug Research

Research into antidiabetic drugs has also benefited from the use of this compound. Its structural analogs have been found to exhibit significant antidiabetic activities, contributing to the development of new therapeutic agents .

Antiviral Activity

The compound’s framework is used in the synthesis of molecules with antiviral properties. These synthesized molecules can potentially inhibit viral replication and are valuable in the research of treatments for viral infections .

Anti-Cancer Research

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone: and its derivatives are being explored for their anti-cancer activities. They are part of clinical trials to evaluate their efficacy in combating various forms of cancer .

Pesticide Development

The compound serves as a precursor in the synthesis of pesticides. Its structural features contribute to the creation of effective sterilization, weeding, and insecticidal agents .

Organic Synthesis

In organic chemistry, this compound is used as a building block for the synthesis of complex organic molecules. It is particularly useful in the synthesis of polysubstituted benzenes, which are crucial in various chemical syntheses .

Material Science

In the field of material science, 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is utilized in the synthesis and characterization of phthalocyanines and fullerene dyads. These materials have applications in photovoltaics and electronics .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s gibbs free energy is -234696121 kcal/mol, the relative Gibbs free energy is 00314 kcal/mol, and the Boltzmann weighting factor is 1972% . These properties might influence the compound’s bioavailability.

Result of Action

It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might cause changes in the function of its targets, leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFGTRVYLHFDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644948 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | |

CAS RN |

898750-46-4 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.